molecular formula C33H38Cl2N6O7S2 B1665335 阿伐曲泊帕酯 CAS No. 677007-74-8

阿伐曲泊帕酯

货号 B1665335
CAS 编号: 677007-74-8
分子量: 765.7 g/mol
InChI 键: MISPBGHDNZYFNM-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avatrombopag maleate, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It acts as a thrombopoietin receptor agonist .


Synthesis Analysis

The synthesis of Avatrombopag maleate involves a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . The synthesis begins with an α-keto halogenation of the thiophene to give the corresponding bromide . Amide bond formation with dichloronicotinic acid is accomplished by activation with phosphorus oxychloride to give the corresponding nicotinamide in 83% yield . A second nucleophilic aromatic substitution with the piperidine, followed by hydrolysis, and salt formation using maleic acid gives avatrombopag maleate in 85% yield .


Molecular Structure Analysis

Avatrombopag maleate has a molecular formula of C33H38Cl2N6O7S2 and a molecular weight of 765.72 .


Chemical Reactions Analysis

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .


Physical And Chemical Properties Analysis

Avatrombopag maleate drug substance is a white to off-white, non-hygroscopic, powder that is practically insoluble in water and in 0.1 M HCl . The aqueous solubility of avatrombopag maleate at various pH levels indicates that the drug substance is practically insoluble at pH 1 to 11 .

科学研究应用

慢性肝病中血小板减少症的治疗

阿伐曲泊帕酯,也称为多普利特,主要因其在治疗慢性肝病患者血小板减少症中的作用而受到认可。这种情况的特点是血小板计数低,这会增加出血的风险,尤其是在侵入性手术期间。阿伐曲泊帕酯作为一种口服血小板生成素受体激动剂,可有效增加血小板计数,从而减少对血小板输注或其他与出血相关的干预措施的需求。这一应用得到了多项 3 期试验的证实,这些试验表明该药物在慢性肝病患者手术前将血小板计数提升至安全水平方面具有疗效 (Al‐Samkari, 2018), (Terrault et al., 2014), (Terrault, Chen, Izumi, Kayali, Mitruț, Tak, Allen, Hassanein, 2018)

在慢性免疫性血小板减少症中的应用

阿伐曲泊帕酯的另一个重要应用是治疗慢性免疫性血小板减少症 (ITP),这是一种免疫系统错误攻击血小板的疾病,导致出血风险增加。阿伐曲泊帕酯已显示出在患有慢性 ITP 的成人中增加血小板计数的疗效,并且耐受性良好,其安全性与安慰剂相当 (Jurczak, Chojnowski, Mayer, Krawczyk, Jamieson, Tian, Allen, 2018), (Al‐Samkari, Aggarwal, Vredenburg, Tian, Allen, 2019)

在化疗引起的 血小板减少症中的应用

研究还探讨了阿伐曲泊帕酯在治疗化疗引起的 血小板减少症 (CIT) 中的潜力。这种情况通常会使癌症治疗复杂化,需要调整化疗方案。阿伐曲泊帕酯已被测试其在化疗引起的血小板减少症患者中升高血小板计数的能力。该应用的有效性和安全性已得到评估,表明阿伐曲泊帕酯在管理 CIT 和支持化疗继续进行方面具有潜力,而不会显着增加出血并发症的风险 (Cui, He, Hu, Tu, Huang, Zhu, Zang, Ding, Zhan, Zhao, Qian, 2022)

药代动力学和安全性

对阿伐曲泊帕酯的大量研究也集中在其药代动力学、药效学和安全性上。研究表征了该药物的吸收、分布、代谢和排泄,以及其对血小板计数的影响。这些研究为临床医生优化剂量和最大程度地减少不良反应同时最大化治疗益处提供了关键见解。该药物的安全性已在包括日本和白人受试者在内的不同人群中进行了评估,证明了其总体耐受性,并且没有明显的副作用,例如肝毒性,这是其他一些血小板生成素受体激动剂的一个值得注意的问题 (Nomoto, Pastino, Rege, Aluri, Ferry, Han, 2018)

安全和危害

Users are advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Avatrombopag is available in 20 mg tablets. The usual recommended dose is either 40 mg (2 tablets) or 60 mg (3 tablets) every day for 5 days in a row . The recommended dosage of avatrombopag is based on the patient’s platelet count .

属性

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPBGHDNZYFNM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027855
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avatrombopag maleate

CAS RN

677007-74-8
Record name Avatrombopag maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag maleate
Reactant of Route 2
Avatrombopag maleate
Reactant of Route 3
Avatrombopag maleate
Reactant of Route 4
Avatrombopag maleate
Reactant of Route 5
Avatrombopag maleate
Reactant of Route 6
Avatrombopag maleate

Citations

For This Compound
42
Citations
H Al-Samkari - Drugs of Today (Barcelona, Spain: 1998), 2018 - europepmc.org
Avatrombopag maleate (Doptelet; Dova Pharmaceuticals) is an oral, small-molecule second-generation thrombopoietin (TPO) receptor agonist under development for the treatment of …
Number of citations: 14 europepmc.org
R Stasi - Drugs of the Future, 2012 - access.portico.org
… between avatrombopag maleate and TPO was also observed. Avatrombopag maleate induced … The efficacy and safety of avatrombopag maleate have been investigated in patients with …
Number of citations: 2 access.portico.org
ZM Virk, DJ Kuter, H Al‐Samkari - Expert opinion on …, 2021 - Taylor & Francis
… Due to its lipophilic nature, it is typically prepared as the salt, avatrombopag maleate [Citation22,Citation23]. The structure of avatrombopag is illustrated in the drug summary ( Box 1 ). …
Number of citations: 24 www.tandfonline.com
DJ Kuter - Blood Reviews, 2022 - Elsevier
… The formal chemical name of avatrombopag (avatrombopag maleate) is 4-piperidinecarboxylic acid, 1-[3-chloro-5-[[[4-(4-chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolyl]…
Number of citations: 26 www.sciencedirect.com
DA Hussar, GA Kludjian - Journal of the American Pharmacists …, 2019 - japha.org
… Avatrombopag maleate is supplied in tablets in an amount equivalent to 20 mg avatrombopag. Treatment should be initiated 10 to 13 days before a scheduled procedure, and patients …
Number of citations: 3 www.japha.org
AB Song, H Al‐Samkari - Expert Review of Clinical Immunology, 2022 - Taylor & Francis
… Avatrombopag is a lipophilic 6-ringed compound typically prepared as avatrombopag maleate. Its empirical formula is C 29 H 34 Cl 2 N 6 O 3 S 2 [Citation25]. The chemical structure of …
Number of citations: 2 www.tandfonline.com
M Shirley - Drugs, 2018 - Springer
… Avatrombopag is available as an immediate-release tablet, with each tablet containing avatrombopag 20 mg [as 23.6 mg of the salt avatrombopag maleate (MW 765.73)] [5]. The drug …
Number of citations: 31 link.springer.com
H Xu, R Cai - Expert Review of Clinical Pharmacology, 2019 - Taylor & Francis
… Avatrombopag is formulated as avatrombopag maleate with a molecular formula of C 29 H 34 Cl 2 N 6 O 3 S 2 ·C 4 H 4 O 4 and a molecular weight of 765.73. The chemical name for …
Number of citations: 12 www.tandfonline.com
G Tsykunova, W Ghanima - Therapeutics and Clinical Risk …, 2022 - Taylor & Francis
… Avatrombopag is a highly lipophilic small molecule (Figure 1) and, therefore, is usually prepared as the salt, avatrombopag maleate. Citation22 It is provided as an immediate-release …
Number of citations: 3 www.tandfonline.com
AZ Cheloff, H Al-Samkari - Journal of Blood Medicine, 2019 - Taylor & Francis
Avatrombopag is an orally-administered small molecule thrombopoietin receptor agonist. It was the third thrombopoietin receptor agonist approved for the treatment of immune …
Number of citations: 38 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。